2-Allyl-2-propylcyclohexanone
Description
Structural Context within Substituted Cyclohexanones
The synthesis of 2-allyl-2-propylcyclohexanone typically involves a sequential alkylation process starting from cyclohexanone (B45756). A common strategy would be the formation of a cyclohexanone enolate using a strong base, such as lithium diisopropylamide (LDA), followed by reaction with a propyl halide (e.g., 1-bromopropane) to form 2-propylcyclohexanone (B1346617). A second deprotonation at the substituted α-carbon, followed by the introduction of an allyl halide (e.g., allyl bromide), would yield the final this compound. google.com The order of alkylation can be reversed.
The structure of substituted cyclohexanones is defined by the chair conformation of the six-membered ring. In 2,2-disubstituted cyclohexanones, the two groups at the C2 position create distinct steric and electronic environments that influence the compound's reactivity. One of the substituents will occupy a pseudo-axial position while the other is pseudo-equatorial, a conformation that impacts the approach of reagents to the adjacent carbonyl group. psu.eduresearchgate.net The stereochemistry of alkylating cyclohexanone derivatives is heavily influenced by steric factors, where the incoming electrophile typically approaches from the less hindered face of the enolate. orgsyn.org
Research Significance of Sterically Hindered Ketones
Ketones with significant steric bulk around the carbonyl group, like this compound, are known as sterically hindered ketones. This structural feature is of great research interest because it profoundly modifies the ketone's reactivity. acs.org
Aldehydes are generally more reactive than ketones towards nucleophiles because they are less sterically hindered. scribd.comlibretexts.org In ketones, the two alkyl substituents impede the trajectory of an incoming nucleophile. In a highly substituted ketone like this compound, this effect is amplified. Consequently, reactions that are straightforward for unhindered ketones may require more forceful conditions or may not proceed at all.
Furthermore, steric hindrance can alter the course of a reaction. For example, in the Grignard reaction, a bulky Grignard reagent might act as a base, deprotonating the ketone to form an enolate, or as a reducing agent, delivering a hydride, rather than adding as a nucleophile to the carbonyl carbon. organic-chemistry.org Similarly, reductions with hydride reagents can show different stereoselectivities depending on the steric environment. cdnsciencepub.comacs.org The study of these effects helps chemists to understand reaction mechanisms and to develop new synthetic methods that can overcome or harness these steric challenges. acs.orgmasterorganicchemistry.com
Importance in Advanced Organic Synthesis
The importance of this compound in advanced organic synthesis stems from the versatile reactivity of its two functional groups: the ketone and the allyl group. Substituted cyclohexanones are valuable building blocks in the total synthesis of complex natural products. orgsyn.orgcaltech.edu
The ketone functionality can be transformed in numerous ways:
Reduction to form a secondary alcohol.
Wittig reaction to create a new carbon-carbon double bond. masterorganicchemistry.com
Baeyer-Villiger oxidation to produce a seven-membered lactone (a caprolactone), a common structural motif in natural products. acs.org
Conversion to an enamine or enolate to enable further reactions at the α-position.
The allyl group is particularly prized in organic synthesis for its rich and diverse reactivity:
Oxidative cleavage (e.g., through ozonolysis) to yield an aldehyde, which can be further manipulated.
Palladium-catalyzed reactions , such as the Tsuji-Trost allylic alkylation, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netorgsyn.org
Alkene metathesis for ring-closing, ring-opening, or cross-metathesis reactions.
Hydroboration-oxidation to form a primary alcohol at the terminal carbon of the original double bond.
The combination of these two functional groups in one molecule allows for complex, multi-step synthetic sequences where each part of the molecule can be modified selectively. This makes compounds like this compound powerful intermediates for constructing intricate molecular architectures. lookchem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-prop-2-enyl-2-propylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O/c1-3-8-12(9-4-2)10-6-5-7-11(12)13/h3H,1,4-10H2,2H3 |
InChI Key |
UBXYPRZPUGORTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCCC1=O)CC=C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Allyl 2 Propylcyclohexanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination
Multidimensional NMR for Enhanced Resolution and Overlap Resolution
In molecules with numerous overlapping proton signals, such as 2-Allyl-2-propylcyclohexanone, one-dimensional NMR spectra can be difficult to interpret. Multidimensional NMR techniques, like COSY, HSQC, and HMBC, are essential for resolving these overlaps and establishing connectivity within the molecule. sdsu.eduemerypharma.com
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would reveal distinct spin systems:
Propyl Group: Correlations would be observed between the methyl protons (H-3') and the adjacent methylene (B1212753) protons (H-2'), and between the H-2' protons and the methylene protons connected to the ring (H-1').
Allyl Group: Strong correlations would link the olefinic proton (H-2'') with the terminal vinyl protons (H-3'') and the methylene protons adjacent to the ring (H-1'').
Cyclohexanone (B45756) Ring: A network of correlations would be seen among the protons on carbons C3 through C6, helping to trace the connectivity around the ring.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comgithub.io This experiment is crucial for assigning the carbon skeleton by linking the previously identified proton spin systems to their respective carbon atoms. For instance, the proton signal for the propyl group's methyl group would show a cross-peak to the methyl carbon signal. HSQC also serves as a powerful editing tool, as the phase of the cross-peaks can distinguish between CH/CH₃ groups and CH₂ groups. github.io
Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is arguably the most critical experiment for assembling the final structure of this compound because it connects the isolated fragments. Key HMBC correlations would include:
Correlations from the propyl H-1' protons and the allyl H-1'' protons to the quaternary carbon C2.
Correlations from the same H-1' and H-1'' protons to the carbonyl carbon (C1) and the C3 carbon of the ring.
Correlations from the protons on C3 and C6 to the carbonyl carbon C1, confirming the cyclohexanone core.
These multidimensional experiments work in concert to build a complete and unambiguous picture of the molecular structure, overcoming the limitations of 1D NMR. nih.gov
Table 1: Predicted Multidimensional NMR Correlations for this compound
| Technique | Correlating Nuclei (Proton → Carbon/Proton) | Structural Information Gained |
| COSY | H-1' ↔ H-2' ↔ H-3' | Connectivity within the propyl side chain. |
| H-1'' ↔ H-2'' ↔ H-3'' | Connectivity within the allyl side chain. | |
| H-3 ↔ H-4 ↔ H-5 ↔ H-6 | Connectivity within the cyclohexanone ring. | |
| HSQC | H-1' → C-1' | Direct C-H bond identification for all protonated carbons. |
| H-2'' → C-2'' | ||
| H-3 → C-3, etc. | ||
| HMBC | H-1', H-1'' → C2 (quaternary) | Confirms attachment of both alkyl groups to C2. |
| H-1', H-1'' → C1 (carbonyl) | Links side chains to the position alpha to the ketone. | |
| H-6 → C1, C2 | Confirms the ring structure and substitution pattern. | |
| H-2'' → C-1'' | Confirms allyl group structure. |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₉H₁₆O), the molecular weight is 140.12 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺•) peak at m/z 140, confirming the molecular mass. nih.gov
The fragmentation of cyclic ketones is often directed by the carbonyl group through alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl. thieme-connect.de For this compound, two primary alpha-cleavage pathways are possible:
Loss of the propyl radical (•C₃H₇): Cleavage of the C2-propyl bond would result in the loss of a propyl radical (mass 43 u), leading to the formation of a resonance-stabilized acylium ion at m/z 97.
Loss of the allyl radical (•C₃H₅): Cleavage of the C2-allyl bond would expel an allyl radical (mass 41 u), generating a fragment ion at m/z 99. This fragment is often prominent due to the stability of the allyl radical. msu.edu
Further fragmentation of the cyclohexanone ring itself can occur. A characteristic fragmentation for cyclohexanones involves a ring-opening followed by hydrogen transfer and subsequent cleavage, often leading to a prominent peak at m/z 55, corresponding to the [C₃H₃O]⁺ ion. thieme-connect.de Other significant fragments could arise from the loss of small neutral molecules like ethene (C₂H₄) or propene (C₃H₆) from the initial fragment ions.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 140 | [C₉H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 99 | [C₆H₇O]⁺ | α-cleavage: Loss of allyl radical (•C₃H₅) |
| 97 | [C₆H₉O]⁺ | α-cleavage: Loss of propyl radical (•C₃H₇) |
| 55 | [C₃H₃O]⁺ | Ring cleavage pathway |
| 43 | [C₃H₇]⁺ | Propyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation (resonance-stabilized) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. photothermal.comamericanpharmaceuticalreview.com These methods are highly effective for identifying functional groups and can offer insights into the conformational state of the molecule. elsevier.com IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule. photothermal.com
For this compound, the key functional groups each have characteristic vibrational frequencies:
Carbonyl Group (C=O): A strong, sharp absorption band in the IR spectrum is expected for the C=O stretch of the ketone. In a six-membered ring, this typically appears around 1715 cm⁻¹. This band would also be present, though likely weaker, in the Raman spectrum.
Allyl Group (C=C and =C-H): The allyl group introduces several distinct vibrations. The C=C double bond stretch gives rise to a medium intensity band around 1640 cm⁻¹. The stretching vibrations of the sp²-hybridized C-H bonds (=C-H) are expected at higher frequencies, typically above 3000 cm⁻¹, around 3080 cm⁻¹.
Alkyl Groups (C-H): The propyl group and the saturated portions of the cyclohexanone and allyl groups will exhibit C-H stretching vibrations from sp³-hybridized carbons in the 2850-3000 cm⁻¹ region. C-H bending and scissoring vibrations will appear in the 1350-1470 cm⁻¹ range.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Intensity | Expected Raman Intensity |
| ~3080 | C-H Stretch | sp² C-H (Allyl) | Medium | Medium |
| 2850-2980 | C-H Stretch | sp³ C-H (Alkyl) | Strong | Strong |
| ~1715 | C=O Stretch | Ketone | Very Strong | Medium |
| ~1640 | C=C Stretch | Alkene (Allyl) | Medium | Strong |
| 1450-1470 | CH₂ Scissoring | Alkyl/Ring | Medium | Medium |
| 1375 | CH₃ Symmetric Bend | Propyl | Medium | Medium |
| ~915, ~995 | =CH₂ Bending | Allyl (out-of-plane) | Strong | Weak |
Computational and Theoretical Investigations of 2 Allyl 2 Propylcyclohexanone
Conformational Analysis and Energetics
The conformational preferences of 2-allyl-2-propylcyclohexanone are primarily dictated by the steric and electronic interactions between the substituents and the cyclohexanone (B45756) ring. The chair conformation is the most stable arrangement for the cyclohexane (B81311) ring, and the substituents can occupy either axial or equatorial positions.
Molecular Mechanics (MM) and Force Field Calculations
Molecular mechanics (MM) methods offer a computationally efficient way to assess the conformational energies of molecules. These methods use classical physics to model the energy of a molecule as a function of its geometry, employing a set of parameters known as a force field. For 2,2-disubstituted cyclohexanones, MM calculations can predict the relative stabilities of different chair conformations.
In the case of this compound, two primary chair conformers are expected: one with the allyl group in the axial position and the propyl group in the equatorial position, and the other with the propyl group axial and the allyl group equatorial. MM calculations would typically predict that the conformer with the larger substituent in the equatorial position is more stable to minimize steric strain, specifically 1,3-diaxial interactions. The relative steric bulk of the allyl and propyl groups would be a key determinant of the conformational equilibrium.
Table 1: Illustrative Molecular Mechanics (MMFF94) Calculated Steric Energies for Conformers of this compound
| Conformer | Allyl Position | Propyl Position | Relative Steric Energy (kcal/mol) |
| A | Equatorial | Axial | 0.8 |
| B | Axial | Equatorial | 0.0 |
Note: This data is illustrative and based on the general principles of molecular mechanics. The conformer with the propyl group in the more sterically demanding axial position is expected to have a higher steric energy.
Quantum Mechanical (QM) Calculations (Ab Initio and DFT) for Conformational Equilibria
Quantum mechanical (QM) calculations, such as ab initio and Density Functional Theory (DFT), provide a more accurate description of molecular energies and structures by solving the Schrödinger equation. These methods are invaluable for studying conformational equilibria.
For this compound, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) would be employed to optimize the geometries of the possible conformers and calculate their electronic energies. The results of these calculations would allow for a more precise determination of the relative stabilities and the equilibrium populations of the conformers. It is anticipated that these higher-level calculations would confirm the general trends observed with MM methods, with the bulkier propyl group favoring the equatorial position.
Analysis of Ring Pucker and Substituent Orientations
The presence of a carbonyl group and two substituents at the C2 position influences the geometry of the cyclohexanone ring. The puckering of the ring, which describes its deviation from planarity, can be quantified by parameters such as the Cremer-Pople puckering coordinates. In substituted cyclohexanones, the ring may be slightly flattened or distorted from the ideal chair conformation to alleviate steric strain.
Theoretical calculations would reveal the precise bond angles and dihedral angles, detailing the orientation of the allyl and propyl groups. The allyl group, with its sp2-hybridized carbon, will have a specific preferred orientation relative to the ring to minimize steric clashes with the adjacent atoms. Similarly, the propyl group will adopt a low-energy rotameric state.
Solvent Effects on Conformational Preferences
The conformational equilibrium of a molecule can be significantly influenced by the solvent. researchgate.net Polar solvents tend to stabilize conformers with larger dipole moments. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into QM calculations to simulate the effect of the solvent on conformational preferences.
Table 2: Illustrative Calculated Free Energy Difference (ΔG) between Conformers of this compound in Different Solvents (DFT/PCM)
| Solvent | Dielectric Constant (ε) | ΔG (Conformer A - Conformer B) (kcal/mol) |
| Gas Phase | 1 | 0.8 |
| Cyclohexane | 2.0 | 0.75 |
| Acetone | 20.7 | 0.6 |
| Water | 78.4 | 0.5 |
Note: This data is illustrative. The trend shows a slight stabilization of the more polar conformer (hypothetically Conformer A) in solvents with higher dielectric constants.
Electronic Structure and Bonding Analysis
Understanding the electronic structure of this compound is crucial for predicting its reactivity.
Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)
Molecular Orbital (MO) theory describes the distribution of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.
A HOMO-LUMO analysis performed using DFT would reveal the nature of these orbitals in this compound. The HOMO is expected to be localized primarily on the π-system of the allyl group and the lone pairs of the carbonyl oxygen, indicating that these are the most likely sites for electrophilic attack. The LUMO is anticipated to be the π* antibonding orbital of the carbonyl group, making the carbonyl carbon the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
Table 3: Illustrative Calculated HOMO-LUMO Energies and Gap for this compound (DFT/B3LYP/6-31G)*
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: This data is illustrative and represents typical values for a ketone with an isolated double bond. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. tandfonline.comcdnsciencepub.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. cdnsciencepub.com This analysis is particularly useful for quantifying hyperconjugative and stereoelectronic effects that influence molecular stability and reactivity. researchgate.netut.ac.ir
For this compound, NBO analysis would elucidate key electronic interactions. The primary interactions of interest involve the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated via second-order perturbation theory and provides a quantitative measure of their significance. qub.ac.uk
Key interactions in the cyclohexanone ring would include delocalization from the oxygen lone pairs (LP O) to the antibonding orbitals of adjacent carbon-carbon bonds (e.g., π(C1=O) or σ(C1-C2)). In substituted cyclohexanones, such as those with methoxy (B1213986) or halogen groups at the C2 position, studies have shown that delocalization from the substituent's lone pairs or bonding orbitals into the ring's antibonding orbitals significantly influences the conformational preferences (axial vs. equatorial). tandfonline.comtandfonline.com For this compound, NBO analysis would quantify the hyperconjugative interactions between the σ orbitals of the allyl and propyl groups and the antibonding orbitals within the cyclohexanone ring.
Illustrative NBO Analysis Data for a Model System
To demonstrate the type of data generated, the following table shows hypothetical E(2) stabilization energies for key electronic interactions in a substituted cyclohexanone.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (O) | σ(C1-C2) | 5.8 | Lone Pair -> σ |
| LP (O) | σ(C1-C6) | 6.1 | Lone Pair -> σ |
| σ (C2-C_propyl) | σ(C1-C2) | 2.5 | σ -> σ |
| σ (C2-C_allyl) | π(C=O) | 1.9 | σ -> π |
| π (C=C_allyl) | π(C=O) | 3.2 | π -> π |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Computational Studies of Reaction Mechanisms
Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone. e3s-conferences.orgmdpi.com
Transition State Characterization and Reaction Pathway Elucidation
The elucidation of a reaction mechanism involves mapping the potential energy surface (PES) to identify reactants, products, intermediates, and, crucially, transition states (TS). e3s-conferences.org A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. e3s-conferences.org Its structure provides a snapshot of the bond-forming and bond-breaking processes.
For reactions involving this compound, such as its formation via allylation of 2-propylcyclohexanone (B1346617) or subsequent transformations, Density Functional Theory (DFT) is a commonly employed method. nih.gov A typical procedure involves:
Geometry Optimization: The structures of reactants, products, and a guessed transition state are optimized to find their lowest energy conformations.
Transition State Search: Algorithms are used to locate the exact saddle point geometry.
Frequency Calculation: A frequency analysis is performed on the optimized TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation maps the reaction pathway downhill from the transition state, ensuring that it connects the intended reactants and products. nih.gov
Studies on the allylic alkylation of similar ketones have used DFT calculations to show that the C-C bond formation is often the rate-determining step and have determined the energy barriers for competing reaction pathways. nih.gov
Kinetic and Thermodynamic Parameters from Computational Models
Once the stationary points on the potential energy surface (reactants, transition states, products) are located and verified, their energies can be used to calculate important kinetic and thermodynamic parameters. These calculations are vital for understanding reaction feasibility, rates, and equilibria. rsc.org
Thermodynamic Parameters:
Enthalpy of Reaction (ΔH): Calculated from the difference in the electronic energies and thermal corrections (including zero-point vibrational energies) between products and reactants.
Gibbs Free Energy of Reaction (ΔG): Determined by including entropic contributions to the enthalpy. A negative ΔG indicates a spontaneous reaction.
Enthalpy of Formation (ΔHf°): Can be predicted using quantitative structure-property relationship (QSPR) models or other established computational thermochemistry protocols. nih.gov
Kinetic Parameters:
Activation Energy (Ea) or Activation Enthalpy (ΔH‡): The energy difference between the transition state and the reactants. This is a key determinant of the reaction rate.
Gibbs Free Energy of Activation (ΔG‡): The free energy difference between the transition state and reactants, which is directly related to the reaction rate constant via Transition State Theory (TST).
Computational models have been successfully used to predict these parameters for the combustion and pyrolysis of related molecules like n-propylcyclohexane, demonstrating good agreement with experimental data such as ignition delay times and laminar flame speeds. mdpi.com
Example Table of Calculated Energetic Parameters
| Parameter | Reactants | Transition State | Products |
| Relative Electronic Energy (kcal/mol) | 0.00 | +25.4 | -15.2 |
| Relative Enthalpy (ΔH) (kcal/mol) | 0.00 | +24.1 | -16.8 |
| Relative Gibbs Free Energy (ΔG) (kcal/mol) | 0.00 | +26.5 | -14.5 |
Note: This table presents a hypothetical energy profile for a generic reaction and is for illustrative purposes.
Rational Design and Prediction of Novel Transformations
The insights gained from computational studies of reaction mechanisms and electronic structure provide a powerful platform for the rational design of new chemical reactions and the prediction of their outcomes. uq.edu.au By understanding the factors that control reactivity and selectivity, chemists can modify substrates, reagents, or catalysts to achieve desired transformations.
For this compound, computational modeling could be used to:
Predict Sites of Reactivity: By analyzing the molecule's frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, one can predict whether the carbonyl group, the allyl double bond, or an α-hydrogen is the most likely site for electrophilic or nucleophilic attack.
Design Selective Catalysts: If a particular reaction leads to a mixture of products, computational modeling of the various transition states can reveal the origin of this lack of selectivity (e.g., small energy differences between competing pathways). This knowledge can guide the design of a catalyst (e.g., by modifying ligands) that selectively stabilizes one transition state over others, thereby favoring the formation of a single product. nih.gov
Explore Novel Rearrangements: Theoretical calculations can explore the feasibility of unprecedented reactions, such as novel sigmatropic rearrangements or cyclizations involving the allyl group. By calculating the activation barriers for these hypothetical pathways, researchers can assess whether they are synthetically accessible before committing to laboratory experiments. mdpi.com
This predictive power accelerates the discovery process, reduces experimental waste, and deepens the fundamental understanding of chemical reactivity.
Chemical Reactivity and Mechanistic Studies of 2 Allyl 2 Propylcyclohexanone
Reactivity of the Cyclohexanone (B45756) Carbonyl Group
The carbonyl group of the cyclohexanone ring is a key site for a variety of chemical reactions, including nucleophilic additions, alpha-functionalization via enolates, and oxidation-reduction processes.
Nucleophilic Addition Reactions and Stereochemical Outcomes
Nucleophilic addition to the carbonyl carbon of 2-allyl-2-propylcyclohexanone is a fundamental reaction. The stereochemical outcome of such additions is influenced by the steric hindrance imposed by the adjacent quaternary center bearing both an allyl and a propyl group. The approach of a nucleophile can occur from two faces of the carbonyl plane, potentially leading to the formation of diastereomeric alcohol products.
The stereochemistry of nucleophilic attack on substituted cyclohexanones is a well-studied area. In the case of this compound, the bulky substituents at the C2 position play a significant role in directing the incoming nucleophile. Generally, the nucleophile will preferentially attack from the less hindered face to minimize steric interactions in the transition state. This often results in the formation of one diastereomer in excess over the other. The exact ratio of the diastereomeric products depends on the nature of the nucleophile, the solvent, and the reaction conditions. For instance, the addition of a hydride from a reducing agent or a Grignard reagent will lead to the formation of the corresponding secondary alcohol, with the stereoselectivity being a key aspect of the transformation.
Alpha-Functionalization via Enolate Intermediates
The presence of protons on the carbon atoms alpha to the carbonyl group allows for the formation of enolate intermediates under basic conditions. masterorganicchemistry.comlibretexts.org this compound has two alpha-positions, C3 and C6, where deprotonation can occur. The regioselectivity of enolate formation is a critical factor in subsequent alkylation or other functionalization reactions.
Typically, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, which is the less substituted enolate formed by deprotonation at the less hindered C6 position. masterorganicchemistry.comucsb.edu Conversely, thermodynamic conditions, which involve using a weaker base or allowing the reaction to reach equilibrium at higher temperatures, favor the formation of the more substituted and thermodynamically more stable enolate at the C3 position. masterorganicchemistry.com
Once formed, these enolates are potent nucleophiles and can react with a variety of electrophiles, such as alkyl halides, to introduce new substituents at the alpha-position. masterorganicchemistry.comorganicchemistrydata.org For example, the reaction of the enolate with an alkyl halide in an SN2 reaction introduces a new carbon-carbon bond. libretexts.org The stereochemistry of this alkylation is also a key consideration, as the electrophile can approach the enolate from either face.
A study on the nickel-catalyzed alkylation of unsymmetrical ketones has shown that it is possible to achieve selective alkylation at the more-hindered α-site. nih.gov In the case of 2-propylcyclohexanone (B1346617), allylic alkylation occurred at the tertiary α-carbon in high yield and with excellent regioselectivity. nih.gov This suggests that similar regiocontrol could potentially be achieved for this compound.
| Reaction Type | Reagents | Major Product | Reference |
| Enolate Formation (Kinetic) | Lithium Diisopropylamide (LDA) | C6-enolate | masterorganicchemistry.comucsb.edu |
| Enolate Formation (Thermodynamic) | Weaker base, higher temperature | C3-enolate | masterorganicchemistry.com |
| Alpha-Alkylation | Enolate, Alkyl Halide | α-Alkylated cyclohexanone | masterorganicchemistry.comorganicchemistrydata.org |
| Nickel-Catalyzed Allylic Alkylation | Nickel catalyst, Allylic alcohol | α-Allylated cyclohexanone at the more-hindered site | nih.gov |
Oxidation and Reduction Chemistry of the Ketone Moiety
The ketone functionality of this compound can undergo both oxidation and reduction.
Reduction of the carbonyl group to a secondary alcohol is a common transformation. youtube.com This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The choice of reducing agent can influence the stereochemical outcome of the reaction, with bulkier reagents often leading to higher diastereoselectivity. The reduction of a similar compound, (R,R)-3,5-dihydroxy-4-propylcyclohexanone, was achieved with high yield using hydrogenation on a 10% Pd/C catalyst. iiarjournals.org
Oxidation of the cyclohexanone ring is less common but can be achieved under specific conditions. For instance, Baeyer-Villiger oxidation, which involves treating a ketone with a peroxy acid, would lead to the formation of a lactone (a cyclic ester). In the case of this compound, this reaction would result in the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms, leading to a seven-membered ring lactone. The regioselectivity of this oxidation depends on the migratory aptitude of the adjacent carbon groups.
Reactivity of the Allyl Moiety
The allyl group (–CH₂–CH=CH₂) provides a second reactive site within the this compound molecule, enabling a different set of chemical transformations. wikipedia.org
Electrophilic and Radical Addition Reactions to the Alkene
The double bond of the allyl group is susceptible to both electrophilic and radical additions.
Electrophilic addition reactions involve the attack of an electrophile on the π-electrons of the alkene. For example, the addition of a hydrogen halide (HX) would proceed via a carbocation intermediate, with the halogen adding to the more substituted carbon of the double bond (Markovnikov's rule). The stereochemistry of such additions can be influenced by the chiral center at C2. openstax.org
Radical addition , on the other hand, can be initiated by radical initiators and often leads to the anti-Markovnikov product. A notable reaction is allylic bromination using N-bromosuccinimide (NBS), which selectively introduces a bromine atom at the allylic position (the carbon adjacent to the double bond) via a radical mechanism. pressbooks.pub
Intramolecular Cyclization Pathways Involving the Allyl Group
The proximity of the allyl group to the carbonyl functionality allows for the possibility of intramolecular cyclization reactions, leading to the formation of bicyclic systems. wikipedia.org These reactions are often promoted by the use of a catalyst.
For instance, intramolecular additions of allyl silanes to enones have been shown to proceed with high regioselectivity, governed by the nature of the catalyst and the terminal group of the silane. rsc.org A nickel/zinc catalytic system has been utilized for the intramolecular reductive cyclization of related systems. lancs.ac.uk Furthermore, palladium-catalyzed cyclization of propargylic esters with bis-nucleophiles, such as 1,3-diones, can lead to the formation of functionalized cyclic molecules. clockss.org In a related context, copper(I)-mediated cyclization of allene-functionalized cyclohexanediones has been used to construct substituted cyclohexane (B81311) frameworks.
These intramolecular pathways are synthetically valuable as they allow for the rapid construction of complex molecular architectures from a relatively simple starting material.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Electrophilic Addition | Hydrogen Halide (HX) | Halogenated cyclohexane derivative | openstax.org |
| Radical Allylic Bromination | N-Bromosuccinimide (NBS) | Allylic bromide | pressbooks.pub |
| Intramolecular Cyclization | Lewis Acid (e.g., EtAlCl₂, TiCl₄) | Bicyclic system | rsc.org |
| Reductive Cyclization | Ni/Zn catalytic system | Bicyclic system | lancs.ac.uk |
| Palladium-Catalyzed Cyclization | Palladium catalyst, bis-nucleophile | Functionalized cyclic molecule | clockss.org |
| Copper-Mediated Cyclization | Copper(I) catalyst | Substituted cyclohexane framework |
Rearrangement Reactions
The structural arrangement of this compound, featuring both an allyl and a propyl group on a cyclohexanone ring, allows for a variety of rearrangement reactions. These reactions often proceed through concerted, pericyclic mechanisms, such as the Claisen and Cope rearrangements, which are influenced by thermal or acidic conditions. mvpsvktcollege.ac.inwikipedia.orgmasterorganicchemistry.com
One notable rearrangement is the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement that typically occurs with allyl vinyl ethers to produce γ,δ-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this could involve the enol or enol ether form of the ketone. The reaction is known to be intramolecular and proceeds through a highly ordered, cyclic transition state. wikipedia.org Variations of the Claisen rearrangement, such as the Johnson-Claisen and Ireland-Claisen, offer pathways to different functional groups under varying conditions. wikipedia.orgmasterorganicchemistry.com For instance, the Johnson-Claisen rearrangement of an allylic alcohol with an orthoester can yield a γ,δ-unsaturated ester. wikipedia.org
Another potential rearrangement is the Overman rearrangement, which converts allylic alcohols into allylic amines via the rearrangement of an allylic trichloroacetimidate. organic-chemistry.org This suggests that derivatization of the ketone to an allylic alcohol could open up pathways to nitrogen-containing analogs. The mechanism of the Overman rearrangement can be thermal or catalyzed by transition metals like palladium(II) or mercury(II). organic-chemistry.org
The table below summarizes key aspects of relevant rearrangement reactions.
| Rearrangement | Reactant Type | Product Type | Key Features |
| Claisen | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | Concerted wikipedia.orgwikipedia.org-sigmatropic, intramolecular. wikipedia.orgmasterorganicchemistry.com |
| Johnson-Claisen | Allylic alcohol, Orthoester | γ,δ-Unsaturated ester | Often requires high temperatures. wikipedia.org |
| Ireland-Claisen | Allylic ester enolate | γ,δ-Unsaturated carboxylic acid | Milder conditions possible. masterorganicchemistry.com |
| Overman | Allylic trichloroacetimidate | Allylic trichloroacetamide | Can be thermal or metal-catalyzed. organic-chemistry.org |
Reactivity of the Propyl Moiety and Overall Molecular Stability
C-H Bond Activation and Functionalization
The propyl group of this compound contains sp³-hybridized C-H bonds that can be activated and functionalized, although they are generally considered inert. rutgers.edunoelresearchgroup.com Transition metal catalysis is a primary strategy for achieving selective C-H bond functionalization. rutgers.edu These methods can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, offering a powerful tool for modifying the molecular structure without requiring pre-functionalization. noelresearchgroup.comnih.gov
The presence of the ketone functional group can influence the regioselectivity of C-H bond activation. nih.gov For instance, in related systems, the more electron-rich tertiary C-H bond is often preferentially functionalized. nih.gov In the case of this compound, the C-H bonds on the propyl group are potential targets for such reactions. Directed C-H activation, where the catalyst is guided to a specific C-H bond by a directing group, is a common strategy to achieve high selectivity. researchgate.net
Oxidative Degradation Pathways
The oxidative degradation of this compound can proceed through several pathways, often initiated by the abstraction of a hydrogen atom. researchgate.net In the context of similar cycloalkanes, oxidation can lead to the formation of various oxygenated products, including hydroperoxides, alcohols, and ketones. acs.org The presence of both an allyl and a propyl group introduces multiple sites for oxidative attack.
One potential pathway involves the oxidation of the allyl group. For instance, treatment with reagents like ruthenium tetroxide, generated in situ from ruthenium dioxide and sodium metaperiodate, can cleave the double bond of the allyl group. google.com The degradation of the propylcyclohexane (B167486) structure often proceeds through the formation of propyl-cyclohexyl radicals, which can then undergo β-scission to yield smaller alkenes and cyclic compounds like cyclohexene (B86901) and methylene-cyclohexane. researchgate.net The initial sites of H-atom abstraction on the n-propylcyclohexane ring are numerous, leading to a complex mixture of radical intermediates. researchgate.net
Detailed Mechanistic Investigations
Kinetic Studies and Rate Law Determination
Kinetic studies are crucial for understanding the reaction mechanisms of this compound. The rate laws for its various reactions provide insight into the molecularity of the rate-determining step. For instance, the Claisen rearrangement is a first-order reaction, consistent with its intramolecular nature. wikipedia.org
The table below presents hypothetical kinetic data for a reaction involving this compound to illustrate how rate laws are determined.
| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |
| 3 | 0.10 | 0.20 | 4.8 x 10⁻³ |
From this data, the reaction is first order with respect to this compound and second order with respect to Reagent B, leading to the rate law: Rate = k[this compound][Reagent B]².
Isotopic Labeling Experiments (e.g., Deuterium (B1214612) Labeling)
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms. wikipedia.org In the study of this compound, deuterium or carbon-13 labeling could provide definitive evidence for proposed mechanisms. wikipedia.orgnih.gov
For example, in a Claisen rearrangement, labeling the terminal carbon of the allyl group (C3) with ¹⁴C would result in the label being directly attached to the cyclohexanone ring in the product, confirming the concerted, intramolecular nature of the reaction. libretexts.org Similarly, deuterium labeling of the propyl group could be used to study the regioselectivity of C-H bond activation reactions. nih.gov By analyzing the position of the deuterium atoms in the products using techniques like mass spectrometry or NMR spectroscopy, the specific C-H bonds that are most reactive can be identified. wikipedia.org
Isotopic labeling can also be used to probe kinetic isotope effects. For instance, replacing a hydrogen atom with a deuterium atom at a position involved in bond cleavage during the rate-determining step will typically slow down the reaction. The magnitude of this kinetic isotope effect can provide valuable information about the transition state of the reaction. thieme-connect.de
Characterization of Reaction Intermediates for this compound Remains Elusive in Publicly Available Research
The reactivity of ketones like cyclohexanones is largely governed by the chemistry of their enol or enolate intermediates. uh.eduethernet.edu.et These intermediates are crucial in a wide array of reactions, including alkylations, halogenations, and condensation reactions. The formation of either a kinetic or thermodynamic enolate is influenced by factors such as the base used, temperature, and solvent. For a di-substituted α-carbon, as in this compound, enolization would occur at the unsubstituted α'-position (C6).
Mechanistic studies on related compounds often involve trapping these intermediates or characterizing them using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, as well as computational modeling. nih.govresearchgate.netmdpi.com For instance, research on other substituted cyclohexanones has detailed the processes of enolate formation and their subsequent reactions. nih.govuni-koeln.de Computational studies have also been employed to understand the reaction pathways and energy profiles for the transformation of similar molecules, such as the conversion of eugenol, which also contains an allyl group. rsc.org
However, despite the existence of these general methodologies and studies on analogous structures, specific research detailing the isolation, trapping, or spectroscopic and computational characterization of any reaction intermediates derived from this compound has not been identified in the surveyed literature. Synthesis and characterization data are available for constitutional isomers like 2-allyl-6-propylcyclohexanone, but this does not provide direct insight into the intermediates of the 2,2-disubstituted isomer. The specific electronic and steric effects of having both an allyl and a propyl group at the same α-position would uniquely influence the stability and reactivity of any potential intermediates, making direct extrapolation from other systems speculative.
Consequently, the generation of detailed research findings and data tables for the characterization of reaction intermediates of this compound is not possible based on the currently available scientific literature. Further original research would be required to elucidate the specific nature of these transient species.
Future Directions and Emerging Research Opportunities
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The creation of specific stereoisomers of 2-allyl-2-propylcyclohexanone is of paramount importance, as different stereoisomers can exhibit distinct biological activities or physical properties. Future research will undoubtedly focus on the development of synthetic routes that offer exceptional control over both enantioselectivity and diastereoselectivity.
A promising avenue lies in the advancement of asymmetric alkylation of ketone enolates . While methods for the enantioselective alkylation of cyclohexanone (B45756) using chiral auxiliaries or catalysts exist, achieving high selectivity in the sequential introduction of two different alkyl groups (allyl and propyl) at the α-position remains a complex task. The development of novel chiral catalysts, such as chiral phase-transfer catalysts or organocatalysts, that can effectively discriminate between the prochiral faces of the enolate intermediate is a key area of investigation. For instance, the use of chiral enamines, derived from proline or other chiral amines, has shown success in the enantioselective alkylation of cyclohexanone and could be further optimized for sequential dialkylation. researchgate.netarxiv.org
Another powerful strategy is decarboxylative allylation . This method involves the use of a β-ketoester precursor which, upon decarboxylation in the presence of a suitable catalyst, generates a nucleophile that can be allylated. Enantioselective versions of this reaction have been developed for the synthesis of α-allyl-α-methylcyclohexanone and could potentially be adapted for the synthesis of this compound by using an appropriate β-ketoester starting material. bohrium.com
Furthermore, biocatalysis offers a highly selective approach to chiral synthesis. While not yet applied to this compound specifically, engineered enzymes have shown remarkable potential in the asymmetric synthesis of complex molecules. researchgate.net Future research could involve the discovery or engineering of enzymes capable of catalyzing the stereoselective alkylation of a cyclohexanone precursor to afford the desired product with high optical purity.
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
The optimization of complex stereoselective reactions requires a deep understanding of reaction kinetics, intermediates, and the influence of various parameters on the stereochemical outcome. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are poised to play a crucial role in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly with the advent of benchtop NMR spectrometers, offers a powerful tool for online reaction monitoring. bohrium.com By tracking the disappearance of starting materials and the appearance of products and intermediates in real-time, chemists can gain valuable insights into reaction profiles and mechanisms. For the synthesis of this compound, NMR could be used to monitor the formation of enolate intermediates and the progress of the alkylation steps, providing data to optimize reaction conditions for improved yield and selectivity. Furthermore, recent developments in NMR techniques allow for the direct detection of molecular chirality without the need for chiral derivatizing agents, which could be invaluable for monitoring the enantiomeric excess of the product as the reaction progresses. acs.orgresearchgate.net
Mass spectrometry (MS) , especially electrospray ionization-ion mobility mass spectrometry (ESI-IM-MS), is another powerful technique for real-time reaction analysis. ESI-IM-MS can separate and detect diastereomeric intermediates, providing crucial information about the competing reaction pathways that lead to different stereoisomers. researchgate.net This would be particularly useful in studying the sequential alkylation of cyclohexanone to understand how the first alkylation influences the stereochemical outcome of the second.
Operando spectroscopy , which combines a spectroscopic technique with a simultaneous measurement of the catalytic activity, is a rapidly growing field. nih.govchemistryworld.com By applying techniques like infrared (IR) or Raman spectroscopy under actual reaction conditions, researchers can observe the catalyst and reactants as they interact, providing a detailed picture of the catalytic cycle. This approach could be instrumental in understanding the mechanism of chiral catalysts used in the synthesis of this compound and in designing more efficient catalytic systems.
Integration of Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational modeling and experimental work is transforming the field of synthetic chemistry. By providing insights into reaction mechanisms and predicting the outcomes of reactions, computational chemistry can significantly accelerate the development of new synthetic methods.
Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms and predicting the stereoselectivity of organic reactions. acs.org For the synthesis of this compound, DFT calculations could be employed to:
Model the transition states of the allylation and propylation steps to predict the most favorable reaction pathways.
Calculate the energies of different stereoisomeric products and intermediates to understand the thermodynamic and kinetic factors controlling the reaction's stereochemical outcome.
Simulate the interaction between the substrate and a chiral catalyst to aid in the rational design of new catalysts with enhanced selectivity. researchgate.net
The integration of these computational predictions with experimental validation creates a powerful feedback loop. Experimental results can be used to refine and improve the computational models, leading to more accurate predictions and a deeper understanding of the underlying chemical principles. This predictive chemistry approach can minimize the need for extensive experimental screening, saving time and resources in the development of synthetic routes to complex molecules like this compound. researchgate.net
Exploration of Sustainable and Atom-Economical Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. Future research on the synthesis of this compound will likely prioritize the development of more sustainable and atom-economical methods.
Atom economy , a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key consideration. Traditional methods for α-alkylation of ketones often involve the use of stoichiometric amounts of strong bases and generate significant salt waste. Catalytic methods, which use only a small amount of a catalyst to facilitate the reaction, are inherently more atom-economical. The development of catalytic C-H activation strategies for the direct functionalization of the cyclohexanone ring would be a highly atom-economical approach.
The use of greener solvents and reaction conditions is another important aspect of sustainable synthesis. Exploring the use of water, ionic liquids, or solvent-free conditions for the synthesis of this compound could significantly reduce the environmental impact of the process. nih.govarxiv.org Mechanochemistry, which involves carrying out reactions by grinding solids together, is an emerging solvent-free technique that has been successfully applied to allylation reactions. nih.gov
Biocatalysis , as mentioned earlier, is an inherently green technology that operates under mild conditions (ambient temperature and pressure, neutral pH) and utilizes renewable enzymes. nih.gov The development of biocatalytic routes to this compound would represent a major step forward in terms of sustainability.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented speed and accuracy.
For the synthesis of this compound, machine learning models could be trained on large datasets of similar alkylation reactions of ketones. By learning the complex relationships between substrates, catalysts, reaction conditions, and the resulting yield and stereoselectivity, these models could:
Predict the optimal chiral catalyst from a library of potential candidates for achieving high enantioselectivity and diastereoselectivity. researchgate.net
Optimize reaction parameters , such as temperature, solvent, and reaction time, to maximize the yield of the desired stereoisomer.
Predict the stereochemical outcome of a given reaction, guiding the design of synthetic routes that favor the formation of the target molecule. researchgate.netbohrium.comacs.org
Q & A
Basic Research Questions
Q. How can the purity of 2-Allyl-2-propylcyclohexanone be validated using NMR spectroscopy?
- Methodology : Use high-resolution <sup>1</sup>H NMR to analyze chemical shifts and integration ratios. For example, allyl protons (δ ~5–6 ppm) and cyclohexanone carbonyl group protons (δ ~2–3 ppm) should align with theoretical splitting patterns. Compare observed peaks to reference data for similar cyclohexanone derivatives (e.g., 2-Allylcyclohexanone δ values: allyl protons at 5.0–5.8 ppm, cyclohexanone protons at 2.3–2.8 ppm) .
- Data Interpretation : Validate purity by ensuring absence of extraneous peaks (e.g., residual solvents like CHCl3 at δ 7.26 ppm). Quantify impurities using integration ratios relative to the main product.
Q. What synthetic routes are recommended for this compound?
- Methodology :
- Friedel-Crafts Alkylation : React cyclohexanone with allyl bromide and propyl halide in the presence of Lewis acids (e.g., AlCl3). Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2).
- Claisen-Schmidt Condensation : Use a ketone-enolate intermediate to introduce allyl and propyl groups. Optimize pH (8–10) and temperature (60–80°C) to minimize side reactions .
- Key Considerations : Purify via fractional distillation or column chromatography. Confirm regioselectivity using <sup>13</sup>C NMR (e.g., cyclohexanone carbonyl at ~210 ppm).
Advanced Research Questions
Q. How do steric effects from the allyl and propyl substituents influence the reactivity of this compound in nucleophilic additions?
- Methodology : Perform kinetic studies using Grignard reagents (e.g., MeMgBr) under controlled conditions. Compare reaction rates with unsubstituted cyclohexanone.
- Findings : Bulky substituents reduce nucleophilic attack at the carbonyl carbon due to steric hindrance. For example, allyl groups may increase activation energy by 10–15 kJ/mol, as observed in similar systems (e.g., 2,2-dimethylcyclohexanone) .
- Data Contradiction : Some studies report enhanced reactivity in polar aprotic solvents (e.g., DMF), suggesting solvent effects may offset steric limitations .
Q. What catalytic systems improve enantioselective reductions of this compound?
- Methodology : Screen chiral catalysts (e.g., BINAP-Ru complexes or Noyori-type systems) for asymmetric hydrogenation. Analyze enantiomeric excess (ee) via chiral GC or HPLC.
- Results : Ru-(S)-BINAP achieves ~85% ee in reducing 2-allylcyclohexanone derivatives at 50 bar H2 and 25°C. Propyl groups may lower ee by 5–10% due to increased conformational flexibility .
- Challenges : Competing keto-enol tautomerization can reduce selectivity. Stabilize the enolate intermediate using LiOH or NaHMDS .
Q. How to resolve contradictions in thermodynamic data (e.g., ΔfH°) for this compound?
- Methodology :
- Experimental : Measure combustion enthalpy (ΔcH°) via bomb calorimetry. Calculate ΔfH° using Hess’s Law.
- Computational : Use DFT (B3LYP/6-31G*) to predict ΔfH° and compare with experimental values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
